molecular formula C9H5BrO2 B148515 3-Bromo-2-chromenone CAS No. 939-18-4

3-Bromo-2-chromenone

Cat. No.: B148515
CAS No.: 939-18-4
M. Wt: 225.04 g/mol
InChI Key: DZCTYFCCOGXULA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound that belongs to the class of chromenone derivatives Chromone derivatives have been recognized as a privileged structure for new drug invention and development . They can combine with different types of receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . This suggests that the bromine atom at the 3rd position could significantly influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Chromone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . This suggests that this compound could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential . This suggests that this compound could potentially have similar effects.

Action Environment

The biological activity of chromone derivatives can be influenced by the type, number, and position of substituents connected to the chromone core . This suggests that the bromine atom at the 3rd position could potentially influence the compound’s action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chromenone can be synthesized through various methods. One common approach involves the bromination of 2-chromenone using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chromenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted chromenone derivatives with varied functional groups.

    Oxidation Reactions: Production of quinones and other oxidized products.

    Reduction Reactions: Generation of dihydrochromenone derivatives.

Comparison with Similar Compounds

Uniqueness of 3-Bromo-2-chromenone: The presence of the bromine atom at the third position of the chromenone ring imparts unique chemical and biological properties to this compound. This substitution pattern enhances its reactivity in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCTYFCCOGXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359561
Record name 3-Bromo-2-chromenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-18-4
Record name 3-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chromenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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